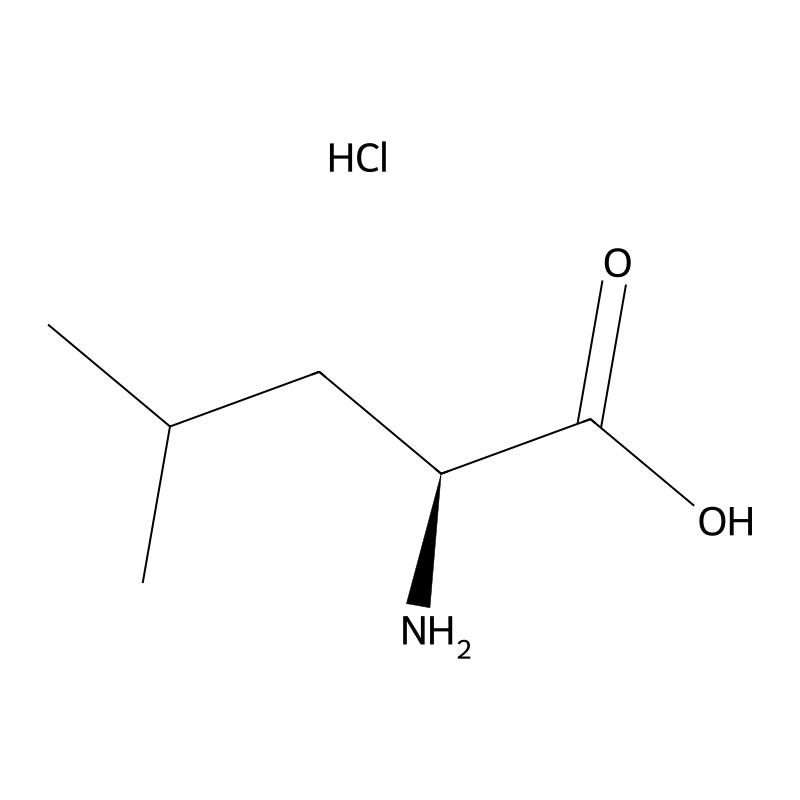

L-Leucine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cell Culture Studies

L-Leucine hydrochloride is a common supplement in cell culture media. It provides cells with a necessary building block for protein synthesis and other cellular processes []. Researchers use it to study various aspects of cell biology, including:

- Protein turnover: L-leucine can stimulate protein synthesis and inhibit protein degradation []. This allows researchers to investigate how cells regulate these processes.

- Cellular signaling pathways: L-leucine can activate signaling pathways involved in cell growth and proliferation []. This helps researchers understand how these pathways function.

- Metabolic studies: L-leucine plays a role in glucose metabolism and insulin signaling []. Researchers can use L-leucine hydrochloride to study these processes in cell culture models.

Protein Structure Analysis

Due to its high purity and water solubility, L-leucine hydrochloride is a valuable tool in protein structure analysis techniques like X-ray crystallography []. These techniques help researchers understand the three-dimensional structure of proteins, which is crucial for understanding their function.

Research into Therapeutic Applications

Some early-stage research suggests that L-leucine or BCAAs may have therapeutic potential in various conditions, including liver disease, wound healing, and muscle wasting [, ]. However, more research is necessary to confirm these findings and determine the safety and efficacy of L-leucine hydrochloride for therapeutic purposes.

L-Leucine hydrochloride is the hydrochloride salt form of L-leucine, a branched-chain amino acid that is essential for human nutrition. It plays a critical role in protein synthesis, muscle repair, and various metabolic processes. The chemical formula for L-Leucine hydrochloride is , and its molecular weight is approximately 167.63 g/mol . As an essential amino acid, L-leucine cannot be synthesized by the human body and must be obtained through dietary sources, primarily from protein-rich foods such as meat, dairy, and legumes .

L-leucine, the primary component of L-Leu⋅HCl, plays a vital role in mammalian cells through the mTOR (mammalian target of rapamycin) signaling pathway. mTOR regulates cell growth, proliferation, and protein synthesis []. L-leucine acts as a signaling molecule, activating mTOR and promoting protein synthesis, especially in skeletal muscle.

- Increased blood ammonia levels.

- Impaired liver function.

- Kidney stones in susceptible individuals.

L-Leucine undergoes various metabolic reactions in the body. It is primarily catabolized in muscle tissue through transamination, where it donates its amino group to α-ketoglutarate, forming glutamate and α-ketoisocaproate. The latter is further metabolized via the branched-chain α-ketoacid dehydrogenase complex to produce isovaleryl-CoA, which can enter the citric acid cycle or be converted into other metabolites like acetyl-CoA and acetoacetate .

In laboratory settings, L-Leucine hydrochloride can participate in

L-Leucine is known for its significant biological activities, particularly in muscle metabolism. It stimulates protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway, which is crucial for muscle growth and repair . Additionally, L-leucine plays a role in regulating blood sugar levels by promoting insulin secretion and improving glucose uptake in tissues . Its unique structure allows it to function as a signaling molecule that influences anabolic processes in skeletal muscle.

Moreover, L-Leucine has been studied for its potential neuroprotective effects and its role in preventing muscle wasting during periods of inactivity or illness .

L-Leucine can be synthesized through various methods:

- Microbial Fermentation: This method utilizes specific strains of bacteria or yeast that can produce L-leucine from simple carbon sources. This biotechnological approach is often preferred for large-scale production due to its efficiency and sustainability.

- Chemical Synthesis: L-Leucine can also be synthesized chemically through multi-step organic synthesis processes involving starting materials such as α-ketoisocaproate and appropriate amines. These methods may include reactions like reductive amination or alkylation.

- Extraction from Natural Sources: L-Leucine can be isolated from protein hydrolysates derived from animal or plant sources, although this method is less common due to lower yields compared to fermentation techniques .

L-Leucine hydrochloride has several applications across various fields:

- Nutritional Supplements: Widely used in dietary supplements aimed at athletes and bodybuilders to promote muscle growth and recovery.

- Pharmaceuticals: Employed in formulations designed to treat conditions related to muscle wasting or malnutrition.

- Food Industry: Used as a flavor enhancer and nutritional additive in food products.

- Research: Utilized in studies investigating metabolic pathways, protein synthesis, and the effects of amino acids on health .

Research has shown that L-Leucine interacts with several other compounds and pathways:

- Branched-Chain Amino Acids: L-Leucine works synergistically with other branched-chain amino acids like isoleucine and valine to enhance muscle protein synthesis.

- Insulin: It has been observed that L-leucine can stimulate insulin secretion, which plays a vital role in glucose metabolism .

- Hormonal Interactions: Studies indicate that L-leucine may influence the secretion of growth hormone and insulin-like growth factor 1 (IGF-1), both of which are important for growth and metabolism .

L-Leucine belongs to a class of compounds known as branched-chain amino acids (BCAAs), which also include:

- Isoleucine

- Valine

Comparison TableCompound Structure Type Unique Properties L-Leucine Branched-chain amino acid Stimulates mTOR pathway; critical for muscle repair Isoleucine Branched-chain amino acid Important for hemoglobin formation; energy regulation Valine Branched-chain amino acid Supports immune function; involved in energy production

| Compound | Structure Type | Unique Properties |

|---|---|---|

| L-Leucine | Branched-chain amino acid | Stimulates mTOR pathway; critical for muscle repair |

| Isoleucine | Branched-chain amino acid | Important for hemoglobin formation; energy regulation |

| Valine | Branched-chain amino acid | Supports immune function; involved in energy production |

L-Leucine is unique among BCAAs due to its strong influence on protein synthesis via the mTOR pathway, making it particularly valuable for athletes and individuals engaged in resistance training. In contrast, isoleucine plays a more significant role in hemoglobin formation while valine contributes primarily to energy production.

Molecular Geometry and Crystallographic Analysis

X-ray Diffraction Studies

L-Leucine hydrochloride monohydrate exhibits a well-defined crystalline structure that has been extensively characterized through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, demonstrating chiral packing arrangements consistent with the L-configuration of the amino acid [1]. The unit cell dimensions are characterized by parameters a = 6.2563(13) Å, b = 6.3951(13) Å, and c = 26.865(5) Å, yielding a total volume of 1074.9(4) ų [1].

The crystallographic analysis reveals that the asymmetric unit contains four formula units (Z = 4) with a calculated density of 1.147 Mg/m³ [1]. High-resolution diffraction data collected at 150(2) K using molybdenum Kα radiation (λ = 0.71073 Å) yielded excellent refinement statistics with final R indices of R1 = 0.0343 and wR2 = 0.0777 for observed reflections [1]. The molecular structure adopts a colourless plate morphology with crystal dimensions of 0.46 × 0.18 × 0.08 mm [1].

The molecular geometry of L-leucine hydrochloride is characterized by a central α-carbon bearing an amino group, a carboxyl group, and an isobutyl side chain [2] [3]. The compound exists as a hydrochloride salt with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol [2] [3]. The stereochemistry is defined by a single chiral center at the α-carbon position, maintaining the S-configuration characteristic of L-amino acids [3].

| Parameter | Value |

|---|---|

| Formula | C₆H₁₆ClNO₃ |

| Formula weight (g/mol) | 185.65 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions a (Å) | 6.2563(13) |

| Unit cell dimensions b (Å) | 6.3951(13) |

| Unit cell dimensions c (Å) | 26.865(5) |

| Volume (ų) | 1074.9(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.147 |

| Temperature (K) | 150(2) |

Hydrogen Bonding Networks in Crystal Lattices

The crystal structure of L-leucine hydrochloride monohydrate is stabilized by an extensive three-dimensional hydrogen bonding network that governs the molecular packing arrangements [1] [4]. The primary stabilizing interactions involve nitrogen-hydrogen to chloride (N-H···Cl⁻) hydrogen bonds, which form the fundamental structural framework with typical bond distances ranging from 2.85 to 2.89 Å [4] [5].

Water molecules play a crucial bridging role in the crystal lattice, participating in oxygen-hydrogen to chloride (O-H···Cl⁻) interactions with an average hydrogen bond distance of 2.85 Å [6] [4]. These water-mediated interactions create interconnected chains that extend throughout the crystal structure, contributing significantly to the overall stability of the crystalline form [4] [5].

The carboxyl groups engage in hydrogen bonding with water molecules through oxygen-hydrogen to oxygen (O-H···O) interactions, characterized by bond distances of 2.610(4) and 2.618(4) Å [6]. Additionally, amide-carboxyl nitrogen-hydrogen to oxygen (N-H···O) associations occur with average distances of 2.87 to 2.90 Å, creating peptide-like intermolecular interactions [4] [5].

The hydrogen bonding network extends beyond primary interactions to include weaker carbon-hydrogen to oxygen (C-H···O) contacts, which provide secondary stabilization with typical distances ranging from 3.0 to 3.5 Å [7] [8]. These interactions contribute to the formation of zigzag chains that extend along the crystallographic a-axis, ultimately generating a two-dimensional hydrogen-bonded sheet structure lying parallel to the (110) plane [4] [5].

| Interaction Type | Typical Distance (Å) | Description |

|---|---|---|

| N-H···Cl⁻ | 2.85-2.89 | Primary stabilizing interaction |

| O-H···Cl⁻ (water) | 2.85 | Water molecule bridging |

| O-H···O (carboxyl-water) | 2.61-2.62 | Carboxyl to water hydrogen bond |

| N-H···O (amide-carboxyl) | 2.87-2.90 | Intermolecular peptide-like interactions |

| C-H···O (weak interactions) | 3.0-3.5 | Secondary stabilizing interactions |

Spectroscopic Profiles

Infrared (IR) Spectral Signatures

The infrared spectroscopic profile of L-leucine hydrochloride exhibits characteristic absorption bands that provide definitive identification of functional groups and molecular interactions [9] [10]. The spectral analysis reveals distinct regions corresponding to different vibrational modes of the amino acid hydrochloride salt structure [11] [12].

The high-frequency region displays characteristic stretching vibrations of nitrogen-hydrogen bonds from the protonated amino group, typically appearing between 3200-3400 cm⁻¹ [10] [11]. These bands are often broadened due to hydrogen bonding interactions with chloride ions in the crystal lattice [11] [12]. The carboxyl group contributions manifest as carbon-oxygen stretching vibrations in the region of 1700-1750 cm⁻¹, with the exact position influenced by the hydrogen bonding environment [11] [12].

The mid-frequency region encompasses amide-like vibrations, particularly evident in the 1600-1650 cm⁻¹ range, corresponding to nitrogen-hydrogen bending modes [10] [12]. Carbon-hydrogen stretching vibrations from the aliphatic side chain appear in the 2800-3000 cm⁻¹ region, providing information about the isobutyl group structure [10] [11].

The fingerprint region below 1500 cm⁻¹ contains complex overlapping bands arising from carbon-carbon stretching, carbon-hydrogen bending, and skeletal deformation modes [13] [12]. These bands are particularly sensitive to conformational changes and intermolecular interactions within the crystal lattice [13] [12]. The presence of the hydrochloride salt is often evidenced by characteristic bands associated with ionic interactions and lattice vibrations in the lower frequency regions [14] [11].

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance spectroscopic characteristics of L-leucine provide comprehensive structural information through both proton (¹H) and carbon-13 (¹³C) NMR analyses [15] [16]. The spectral parameters reflect the unique chemical environments of each atom within the amino acid structure [17] [18].

The ¹³C NMR spectrum exhibits six distinct carbon resonances corresponding to the different carbon positions in the L-leucine structure [19] [20]. The carboxyl carbon (C1) appears at 178.4 ppm, characteristic of carboxylic acid functionality [20] [16]. The α-carbon (C2) resonates at 56.1 ppm, reflecting its attachment to both amino and carboxyl groups [20] [16]. The β-carbon (C3) signal appears at 42.5 ppm, while the γ-carbon (C4) resonates at 26.9 ppm [20] [16]. The two equivalent δ-methyl carbons (C5 and C6) exhibit chemical shifts at 24.8 and 23.6 ppm respectively, demonstrating the slight non-equivalence arising from crystal packing effects [19] [21].

The ¹H NMR spectrum displays characteristic resonances for each proton environment within the molecule [15] [16]. The α-proton appears as a triplet at 3.72 ppm due to coupling with the adjacent β-protons [15] [16]. The β-protons resonate at 1.70 ppm, appearing as a doublet of doublets due to coupling with both α and γ protons [15] [16]. The γ-proton exhibits a multiplet at 0.95 ppm, while the six equivalent δ-methyl protons appear as a doublet at 0.95 ppm [15] [16]. The ammonium protons in the hydrochloride salt exhibit variable chemical shifts depending on pH and hydrogen bonding conditions [15] [17].

| Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 (carboxyl) | 178.4 | H (α-proton) | 3.72 |

| C2 (α-carbon) | 56.1 | H (β-protons) | 1.70 |

| C3 (β-carbon) | 42.5 | H (γ-proton) | 0.95 |

| C4 (γ-carbon) | 26.9 | H (δ-methyl) | 0.95 |

| C5 (δ-methyl) | 24.8 | H (δ-methyl) | 0.95 |

| C6 (δ-methyl) | 23.6 | H (ammonium) | Variable |

L-Leucine hydrochloride represents a critical chemical compound extensively utilized in pharmaceutical applications, biochemical research, and industrial processes. This section provides a comprehensive examination of the synthetic pathways and production techniques employed for manufacturing this essential amino acid derivative.

Chemical Synthesis Pathways

Chemical synthesis of L-Leucine hydrochloride encompasses several well-established methodologies, each offering distinct advantages and limitations depending on the desired scale and application requirements.

Halogenation-Amination Approaches

The halogenation-amination methodology represents one of the most fundamental approaches for L-Leucine hydrochloride synthesis, utilizing halogenated intermediates as key building blocks [1] [2].

Hell-Volhard-Zelinskii Reaction Pathway

The Hell-Volhard-Zelinskii reaction provides a classical approach for amino acid synthesis through α-bromination of carboxylic acids. This method begins with the α-bromination of 4-methylpentanoic acid using bromine and phosphorus tribromide, followed by nucleophilic substitution with ammonia to yield L-Leucine, which is subsequently converted to its hydrochloride salt [2] [3].

The reaction proceeds according to the following sequence:

- α-Bromination: 4-methylpentanoic acid + Br₂ + PBr₃ → α-bromo-4-methylpentanoic acid

- Amination: α-bromo-4-methylpentanoic acid + NH₃ → L-Leucine

- Salt formation: L-Leucine + HCl → L-Leucine hydrochloride

This methodology typically achieves yields of 60-80% under optimized conditions, though it produces racemic mixtures requiring subsequent resolution [2].

N-Chlorosuccinimide and N-Bromosuccinimide Methods

Alternative halogenation approaches utilize N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as milder halogenating agents. These reagents offer enhanced functional group tolerance and operate under less harsh conditions compared to traditional halogenation methods [4] [5].

Research has demonstrated that NCS-mediated chlorination of amino acid derivatives can achieve yields of 70-90% while maintaining superior regioselectivity. The reaction mechanism involves radical-mediated halogenation followed by nucleophilic substitution, providing better control over stereochemistry [4].

Palau'chlor (CBMG) Methodology

Recent advances have introduced chlorobis(methoxycarbonyl)guanidine (CBMG, known as Palau'chlor) as an efficient chlorinating reagent for amino acid synthesis. This reagent exhibits exceptional stability and provides superior selectivity compared to traditional chlorinating agents, achieving quantitative yields under optimized conditions [6].

| Halogenation Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hell-Volhard-Zelinskii | 60-80 | Br₂, PBr₃, harsh | Well-established, simple | Racemic product, harsh conditions |

| NCS/NBS | 70-90 | Mild, room temperature | Functional group tolerance | Requires pre-functionalized substrates |

| Palau'chlor (CBMG) | 90-99 | Mild, controlled | High selectivity, stable | Specialized reagent required |

Solid-Phase Peptide Synthesis (SPPS) Modifications

Solid-phase peptide synthesis has emerged as a powerful methodology for L-Leucine hydrochloride production, particularly for pharmaceutical applications requiring high purity and stereochemical control [7] [8].

Fmoc Strategy Implementation

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy represents the gold standard for solid-phase synthesis of L-Leucine derivatives. This approach utilizes polymer-supported synthesis, allowing for efficient incorporation of L-Leucine residues into peptide chains with subsequent cleavage to yield the desired hydrochloride salt [8] [9].

The synthesis protocol involves:

- Resin loading with Fmoc-protected L-Leucine

- Iterative deprotection and coupling cycles

- Final cleavage with trifluoroacetic acid containing hydrochloric acid

- Precipitation and purification to yield L-Leucine hydrochloride

Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS)

Recent innovations have introduced Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS), which eliminates traditional washing steps and reduces waste by up to 95%. This methodology employs controlled evaporation of excess deprotection base and in-situ quenching of activated amino acid monomers [7] [10].

Flow-Based SPPS Systems

Flow-based solid-phase peptide synthesis systems have revolutionized L-Leucine hydrochloride production by enabling continuous processing and enhanced reaction monitoring. These systems employ preheat/activation loops that separate active ester formation from peptide coupling, preventing by-product formation and improving overall yields [11].

Key advantages of flow-based systems include:

- Reduced reaction times (3-minute coupling cycles)

- Enhanced temperature control

- Continuous monitoring capabilities

- Improved reagent utilization efficiency

| SPPS Method | Yield (%) | Cycle Time | Waste Reduction | Scale |

|---|---|---|---|---|

| Traditional Fmoc | 95-99 | 2-4 hours | Baseline | Laboratory |

| UE-SPPS | 95-99 | 1-2 hours | 95% | Laboratory/Pilot |

| Flow-based | 98-99 | 3 minutes | 80% | Laboratory/Industrial |

Industrial-Scale Production Techniques

Industrial production of L-Leucine hydrochloride predominantly relies on microbial fermentation processes, with chemical synthesis serving complementary roles in specialized applications [12] [13].

Fermentation-Based Production

Fermentation represents the dominant industrial methodology for L-Leucine production, with subsequent chemical conversion to the hydrochloride salt. The most extensively utilized microorganisms include Corynebacterium glutamicum and engineered Escherichia coli strains [13] [14].

Corynebacterium glutamicum Systems

Corynebacterium glutamicum has been extensively engineered for enhanced L-Leucine production through metabolic engineering approaches. Key modifications include:

Feedback-resistant enzyme variants: Implementation of feedback-resistant 2-isopropylmalate synthase with amino acid exchanges (R529H, G532D) eliminates leucine inhibition [13] [15].

Transcriptional regulation modifications: Deletion of the LtbR repressor increases expression of leucine biosynthesis genes (leuBCD), enhancing production capacity [13].

Metabolic flux optimization: Reduction of citrate synthase activity increases precursor availability for leucine biosynthesis [13].

Under optimized fed-batch conditions, engineered C. glutamicum strains achieve:

- L-Leucine titers: 40-53 g/L

- Glucose conversion efficiency: 0.25-0.30 g/g

- Volumetric productivity: 1.2-1.5 g/L/h

Escherichia coli Engineering

Recent advances have demonstrated that engineered E. coli strains can achieve superior production metrics compared to traditional C. glutamicum systems [16] [12].

Advanced E. coli strains incorporate:

- Enhanced pyruvate and acetyl-CoA pools through pathway deletion

- Optimized redox flux via NADH-dependent enzyme substitutions

- Improved L-Leucine efflux through transporter engineering

Performance metrics for optimized E. coli strains:

- L-Leucine titers: 60-65 g/L

- Glucose conversion efficiency: 0.35-0.37 g/g

- Volumetric productivity: 2.5-2.7 g/L/h

Chemostat versus Fed-Batch Processing

Comparative studies have evaluated chemostat cultivation against traditional fed-batch approaches for industrial L-Leucine production [17] [18].

| Parameter | Fed-Batch | Chemostat | Advantage |

|---|---|---|---|

| Titer (g/L) | 53.0 | 24.8 | Fed-batch |

| Yield (mol/mol) | 0.30 | 0.33 | Chemostat |

| Productivity (g/L/h) | 1.2 | 1.9 | Chemostat |

| L-Alanine byproduct (g/L) | 8.9 | 0.8 | Chemostat |

Chemostat cultivation offers superior productivity and reduced byproduct formation, though at lower overall titers [17].

Process Integration and Downstream Processing

Industrial L-Leucine hydrochloride production requires sophisticated downstream processing to achieve pharmaceutical-grade purity. The process typically involves:

- Fermentation broth treatment: Cell separation through centrifugation or filtration

- Ion exchange chromatography: Purification using specialized resins (e.g., Dowex Marathon C)

- Crystallization: Draft Tube Baffle (DTB) crystallizers for product recovery

- Salt formation: Controlled addition of hydrochloric acid to form the hydrochloride salt

- Final purification: Recrystallization and drying to achieve target purity

Economic Considerations

Industrial L-Leucine hydrochloride production economics are dominated by raw material costs, representing approximately 97% of total operating expenses [19]. Key cost factors include:

- Glucose feedstock: Primary carbon source

- Nitrogen sources: Ammonium salts and organic nitrogen

- Utility costs: Steam, electricity, and cooling water

- Waste treatment: Environmental compliance costs

Break-even analysis indicates L-Leucine production costs of $13.30/kg for fermentation-based processes, compared to market prices of $140.00/kg, demonstrating substantial profit margins [19].

Quality Control and Regulatory Compliance

Pharmaceutical-grade L-Leucine hydrochloride production requires compliance with Good Manufacturing Practices (GMP) and stringent quality control protocols [20]. Critical quality parameters include:

- Chemical purity: >98% by high-performance liquid chromatography

- Stereochemical purity: >99% L-configuration

- Microbial contamination: <10 CFU/g

- Heavy metal content: <10 ppm total

- Residual solvents: USP Class 3 limits

Future Technological Developments

Emerging technologies promise further improvements in L-Leucine hydrochloride production efficiency:

- Synthetic biology approaches: Enhanced pathway engineering using CRISPR-Cas systems

- Bioreactor optimization: Advanced process control and monitoring systems

- Alternative feedstocks: Utilization of renewable biomass sources

- Integrated biorefineries: Co-production of multiple amino acids

The convergence of these technologies is expected to reduce production costs while improving environmental sustainability and product quality, ensuring continued growth in L-Leucine hydrochloride applications across pharmaceutical and industrial sectors.